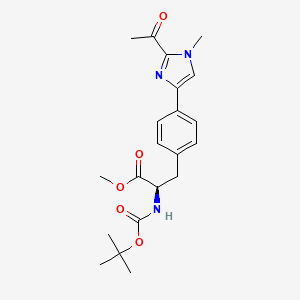

(R)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.:

Cat. No.: VC13649543

Molecular Formula: C21H27N3O5

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27N3O5 |

|---|---|

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | methyl (2R)-3-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C21H27N3O5/c1-13(25)18-22-17(12-24(18)5)15-9-7-14(8-10-15)11-16(19(26)28-6)23-20(27)29-21(2,3)4/h7-10,12,16H,11H2,1-6H3,(H,23,27)/t16-/m1/s1 |

| Standard InChI Key | OKNIDEJOZOVOIC-MRXNPFEDSA-N |

| Isomeric SMILES | CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C |

| SMILES | CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a propanoate backbone with three critical substituents:

-

A methyl ester at the C1 position.

-

A Boc-protected amino group at the C2 position in the (R)-configuration.

-

A 4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl group at the C3 position.

The imidazole ring introduces aromaticity and hydrogen-bonding capabilities, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows .

Stereochemical Considerations

The (R)-configuration at C2 is critical for biological activity, as enantiomeric purity often dictates binding affinity in therapeutic targets. Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, are likely employed during synthesis to ensure optical purity .

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent strategy:

-

Step 1: Preparation of the imidazole-containing aryl fragment.

-

Step 2: Coupling of the aryl fragment to the Boc-protected amino propanoate core.

Imidazole Fragment Synthesis

The 2-acetyl-1-methylimidazole moiety is typically synthesized via cyclization of α-amino ketones or via multicomponent reactions. For example, a modified Debus-Radziszewski reaction using glyoxal, ammonium acetate, and acetylacetone could yield the substituted imidazole .

Propanoate Core Assembly

The Boc-protected amino propanoate is prepared by:

-

Boc Protection: Reacting (R)-2-aminopropanoic acid with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

-

Esterification: Treating the Boc-protected amino acid with methanol and thionyl chloride to form the methyl ester .

Key Coupling Reaction

The imidazole-substituted phenyl group is introduced via a Suzuki-Miyaura cross-coupling between a boronic acid derivative of the imidazole and a brominated Boc-protected propanoate precursor. Conditions from analogous syntheses include:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) .

-

Solvent System: 1,2-Dimethoxyethane (DME) and ethanol (1:1 v/v) .

Representative Yield: 55–70% after purification by silica gel chromatography .

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the exact compound is sparse, properties are estimated using analogs (e.g., CAS 266306-18-7) :

Spectroscopic Characterization

-

¹H NMR: Expected signals include singlet peaks for the Boc tert-butyl group (δ 1.41 ppm), imidazole protons (δ 7.3–8.1 ppm), and acetyl methyl (δ 2.50 ppm) .

-

¹³C NMR: Peaks for carbonyl groups (δ 170–180 ppm) and aromatic carbons (δ 120–140 ppm) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of protease inhibitors and kinase-targeted therapies. The Boc group facilitates selective deprotection during solid-phase peptide synthesis (SPPS), while the imidazole ring enhances binding to metalloenzyme active sites .

Case Study: Antiviral Agents

In a patent detailing analogous compounds (WO2016170544A1), similar structures were used to synthesize inhibitors of viral proteases, achieving IC₅₀ values in the nanomolar range . The imidazole moiety likely coordinates with catalytic zinc ions in viral enzymes .

Future Directions

Synthetic Improvements

-

Enzymatic Resolution: Replace traditional chiral catalysts with lipases or esterases for greener synthesis.

-

Flow Chemistry: Enhance yield and purity via continuous-flow Suzuki coupling .

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume